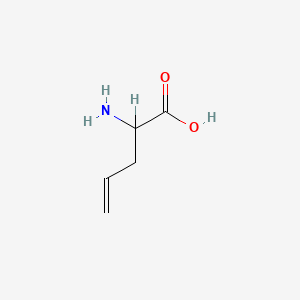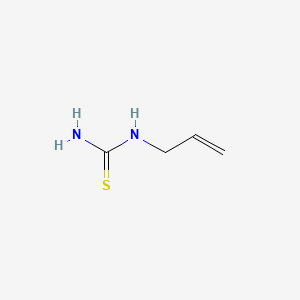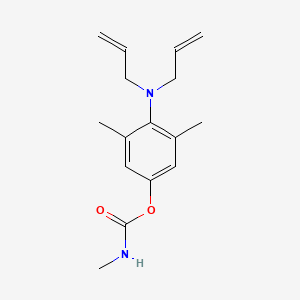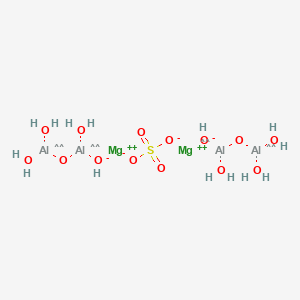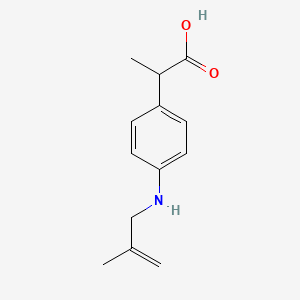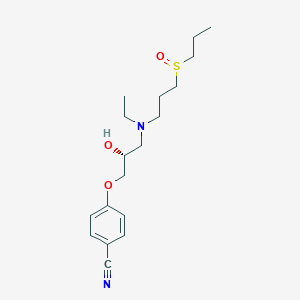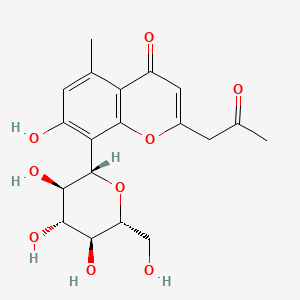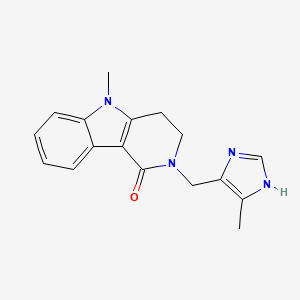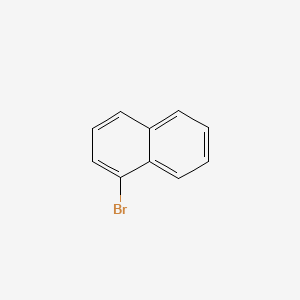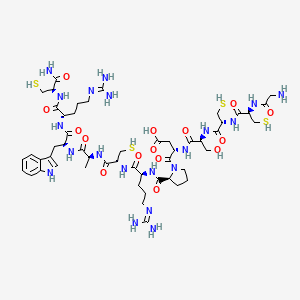
Aureothin
Overview
Description
Aureothin is a natural product of a cytotoxic shikimate-polyketide antibiotic with the molecular formula C22H23NO6. It is produced by the bacterium Streptomyces thioluteus and exhibits antitumor, antifungal, and insecticidal activities . This compound is known for its unique structure, which includes a nitro group and a tetrahydrofuran ring, contributing to its diverse biological activities .
Scientific Research Applications
Aureothin has a wide range of scientific research applications. In chemistry, it serves as a model compound for studying polyketide biosynthesis and enzyme mechanisms . In biology and medicine, this compound is investigated for its antitumor, antifungal, and insecticidal properties . It has shown potential as a lead compound for developing new anticancer and antifungal drugs . Additionally, this compound and its derivatives are used in agricultural research for pest control due to their insecticidal activity .
Mechanism of Action
Aureothin, a natural product of a cytotoxic shikimate-polyketide antibiotic, is produced by the bacterium Streptomyces thioluteus . It has been found to exhibit antitumor, antifungal, and insecticidal activities .
Target of Action
This compound primarily targets the mitochondrial respiratory complex II . This complex plays a crucial role in the electron transport chain, a critical process in cellular energy production .
Mode of Action
By targeting the electron transport chain, this compound disrupts the normal flow of electrons through this pathway, leading to a reduction in ATP synthesis, which is vital for numerous cellular functions .
Pharmacokinetics
Its ability to interfere with the mitochondrial respiratory complex ii suggests that it can penetrate cellular membranes to reach its target .
Result of Action
The primary result of this compound’s action is the disruption of ATP synthesis, which can lead to cell death . This is the basis for its antitumor, antifungal, and insecticidal activities .
Action Environment
This compound is produced by the bacterium Streptomyces thioluteus, which is an endophyte of Pinus densiflora . The production of this compound may be influenced by the environmental conditions within the host plant.
Biochemical Analysis
Biochemical Properties
Aureothin interacts with various enzymes and proteins in biochemical reactions. The biosynthesis of this compound begins with chorismic acid. P-nitrobenzoate is derived from p-aminobenzoate by an N-oxygenase, which is encoded by aurF . This enzyme is responsible for converting p-aminobenzoate to p-nitrobenzoate .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been shown to exhibit antitumor, antifungal, and insecticidal activities . It interferes with mitochondrial respiratory complex II , which can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It is involved in the inhibition of the mitochondrial respiratory complex II . This inhibition can lead to changes in gene expression and can affect the activity of various biomolecules.
Metabolic Pathways
This compound is involved in several metabolic pathways. The biosynthesis of this compound involves the conversion of p-aminobenzoate to p-nitrobenzoate by an N-oxygenase, which is encoded by aurF . This process involves several enzymes and cofactors.
Preparation Methods
Synthetic Routes and Reaction Conditions: The biosynthesis of aureothin begins with chorismic acid. The pathway involves several key enzymes, including an N-oxygenase that converts p-aminobenzoate to p-nitrobenzoate . This is followed by the action of three type I polyketide synthases, which generate a polyketide chain using p-nitrobenzoate as a starter unit . The chain undergoes multiple cycles of extension and modification, including O-methylation and tetrahydrofuran ring formation, to produce the final product, this compound .
Industrial Production Methods: Industrial production of this compound typically involves fermentation processes using Streptomyces thioluteus. Optimization of fermentation conditions, such as nutrient composition, pH, and temperature, can enhance the yield of this compound . Genetic engineering techniques are also employed to improve the production efficiency by overexpressing key biosynthetic genes .
Chemical Reactions Analysis
Types of Reactions: Aureothin undergoes various chemical reactions, including oxidation, reduction, and substitution. The nitro group in this compound can be reduced to an amino group under specific conditions . The compound can also participate in substitution reactions, particularly involving the methoxy and nitro groups .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include reducing agents like hydrogen gas and palladium on carbon for nitro group reduction . Substitution reactions often involve nucleophiles such as amines and thiols . The reactions are typically carried out under mild conditions to preserve the integrity of the complex structure of this compound .
Major Products: The major products formed from the reactions of this compound include amino derivatives from nitro group reduction and various substituted derivatives from nucleophilic substitution reactions . These derivatives often retain the biological activities of the parent compound and can exhibit enhanced or modified properties .
Comparison with Similar Compounds
Aureothin is unique among similar compounds due to its nitro group and tetrahydrofuran ring. Similar compounds include neothis compound and aureopyran, which share structural similarities but differ in specific functional groups and biological activities . Neothis compound, for example, lacks the nitro group but retains the polyketide backbone, resulting in different biological properties . Aureopyran is an analog of this compound with modifications in the tetrahydrofuran ring, leading to altered activity profiles .
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway of Aureothin involves several steps of organic reactions to form the final product. The key steps include the synthesis of the intermediate compound, 3,4-dihydroxyphenylacetic acid, which undergoes further reactions to form Aureothin.", "Starting Materials": ["4-hydroxyphenylacetic acid", "methyl iodide", "sodium hydroxide", "palladium on carbon", "hydrogen gas", "acetic anhydride", "sulfuric acid", "sodium bicarbonate", "acetic acid"], "Reaction": [ "Step 1: Methylation of 4-hydroxyphenylacetic acid with methyl iodide in the presence of sodium hydroxide to form 4-methoxyphenylacetic acid", "Step 2: Reduction of 4-methoxyphenylacetic acid with palladium on carbon and hydrogen gas to form 3,4-dihydroxyphenylacetic acid", "Step 3: Esterification of 3,4-dihydroxyphenylacetic acid with acetic anhydride in the presence of sulfuric acid to form the acetyl ester", "Step 4: Hydrolysis of the acetyl ester with sodium bicarbonate to form Aureothin", "Step 5: Purification of Aureothin by recrystallization from acetic acid" ] } | |
CAS No. |
2825-00-5 |
Molecular Formula |
C22H23NO6 |
Molecular Weight |
397.4 g/mol |
IUPAC Name |
2-methoxy-3,5-dimethyl-6-[(2R,4Z)-4-[(E)-2-methyl-3-(4-nitrophenyl)prop-2-enylidene]oxolan-2-yl]pyran-4-one |
InChI |
InChI=1S/C22H23NO6/c1-13(9-16-5-7-18(8-6-16)23(25)26)10-17-11-19(28-12-17)21-14(2)20(24)15(3)22(27-4)29-21/h5-10,19H,11-12H2,1-4H3/b13-9+,17-10-/t19-/m1/s1 |
InChI Key |
GQKXCBCSVYJUMI-WACKOAQBSA-N |
Isomeric SMILES |
CC1=C(OC(=C(C1=O)C)OC)[C@H]2C/C(=C/C(=C/C3=CC=C(C=C3)[N+](=O)[O-])/C)/CO2 |
SMILES |
CC1=C(OC(=C(C1=O)C)OC)C2CCC(=CC(=CC3=CC=C(C=C3)[N+](=O)[O-])C)O2 |
Canonical SMILES |
CC1=C(OC(=C(C1=O)C)OC)C2CC(=CC(=CC3=CC=C(C=C3)[N+](=O)[O-])C)CO2 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Aureothin, Mycolutein, Strain 58 substance |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does aureothin exert its antifungal and antitumor effects?
A1: While the precise mechanism of action remains under investigation, this compound is known to inhibit mitochondrial respiration. [] Research suggests that this compound interacts with components of the electron transport chain, disrupting cellular energy production and ultimately leading to cell death in susceptible organisms. [, ]
Q2: What is the role of the tetrahydrofuran (THF) ring in this compound's activity?
A2: The THF ring is crucial for this compound's selective antifungal activity. Analogues lacking this structural feature exhibit diminished activity against certain pathogenic fungi. [] This suggests a specific interaction between the THF ring and fungal targets, potentially influencing binding affinity and target selectivity.
Q3: Has this compound shown efficacy in any in vivo models?
A3: Studies have demonstrated the efficacy of this compound and its derivatives in various in vivo models. For example, this compound extracts from Streptomyces sp. AE170020 effectively suppressed pine wilt disease development in Pinus densiflora plants. []
Q4: What is the molecular formula and weight of this compound?
A4: this compound has a molecular formula of C22H23NO6 and a molecular weight of 397.42 g/mol. [, ]
Q5: What spectroscopic data is available for this compound?
A5: this compound's structure has been elucidated using various spectroscopic techniques, including NMR spectroscopy, UV-Vis spectroscopy, and infrared spectroscopy. [, , , , , , ] Its UV-Vis spectrum reveals characteristic absorption bands attributed to the nitroaryl and pyrone moieties, while NMR data provide detailed information on the compound's structure and stereochemistry. [, , ]
Q6: How is this compound biosynthesized?
A6: this compound biosynthesis involves a non-canonical modular type I polyketide synthase (PKS) system that utilizes p-nitrobenzoate (PNBA) as a starter unit. [, , , ] The pathway includes iterative use of PKS modules, a rare phenomenon in polyketide assembly. [, , ] Tailoring enzymes then introduce the THF ring and methylate the pyrone ring, yielding the final product. [, ]
Q7: Can the this compound biosynthetic pathway be engineered to produce novel derivatives?
A7: Yes, researchers have successfully engineered the this compound pathway to produce novel derivatives. For example, modifying the enzymatic methylation pattern led to the production of aureopyran, a derivative featuring an unusual pyran backbone. [] This demonstrates the potential of pathway engineering for generating this compound analogs with altered structures and potentially improved pharmacological properties.
Q8: What is the role of the enzyme AurF in this compound biosynthesis?
A8: AurF is a unique N-oxygenase responsible for the biosynthesis of the PNBA starter unit from p-aminobenzoate (PABA). [, , ] This enzyme exhibits remarkable chemo- and regioselectivity, making it a promising candidate for biocatalytic applications in the synthesis of nitroaromatic compounds. [, ]
Q9: How do structural modifications of this compound affect its biological activity?
A9: Modifications to the this compound scaffold significantly impact its biological activity. The THF ring is essential for antifungal selectivity, while alterations to the pyrone ring or aryl substituent can influence potency and cytotoxicity. [, , ] For instance, deoxythis compound, lacking the THF ring, exhibits diminished antifungal activity. [, ]
Q10: Have any this compound analogs with improved pharmacological properties been synthesized?
A10: Yes, several this compound analogs with enhanced pharmacological properties have been synthesized. For example, N-acetyl aureothamine displays potent activity against Helicobacter pylori. [, ] This highlights the potential for developing this compound-based compounds with improved efficacy and safety profiles.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


